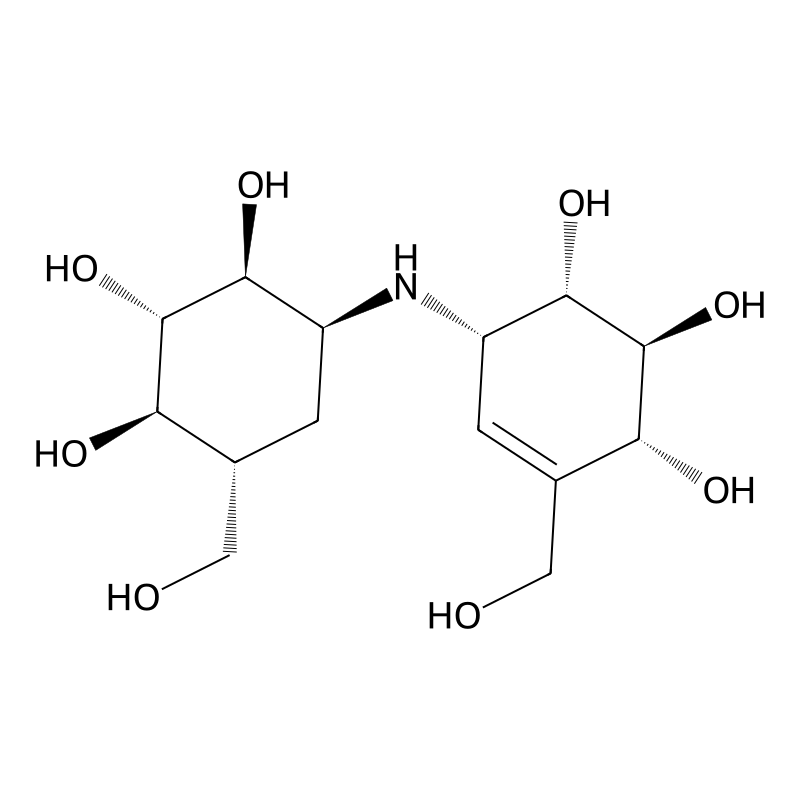

Validoxylamine A

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Insecticidal and Antifungal Activities:

VAA exhibits insecticidal and antifungal properties. Studies have shown its effectiveness against various insects, including brown planthoppers and rice weevils []. It also demonstrates antifungal activity against a range of fungal pathogens, including those affecting rice and fruits []. This makes VAA a potential candidate for the development of eco-friendly biopesticides.

Trehalase Inhibition:

VAA acts as a potent inhibitor of trehalase, an enzyme crucial for insect and fungal growth. Trehalose is a sugar molecule that serves as an energy source for these organisms. By inhibiting trehalase, VAA disrupts the insects' and fungi's ability to utilize trehalose, ultimately leading to their death []. This mode of action makes VAA distinct from conventional pesticides, potentially reducing the risk of resistance development.

Validoxylamine A is a natural polyhydroxyl compound derived from validamycin A, known for its structural similarity to trehalose, a disaccharide sugar. This compound exhibits significant biological activity, particularly as a competitive inhibitor of trehalase, an enzyme that hydrolyzes trehalose into glucose. The inhibition of trehalase by validoxylamine A reveals its potential applications in agriculture and medicine, especially in pest control and metabolic regulation in various organisms .

The primary interest in Validoxylamine A stems from its potential biological activity. Research suggests it acts as a competitive inhibitor of the enzyme alpha,alpha-trehalase (EC 3.2.1.28) []. Trehalase plays a crucial role in carbohydrate metabolism by breaking down the disaccharide trehalose. Inhibition of this enzyme could have implications in various biological processes, although the specific applications require further investigation [].

- Cleavage with N-bromosuccinimide: This reaction involves the cleavage of imino bonds within validoxylamine A, leading to the formation of synthetically useful derivatives. This property is crucial for synthesizing carba-oligosaccharides composed of imino linkages .

- Acid-Catalyzed Hydrolysis: Validoxylamine A can be produced through acid-catalyzed hydrolysis of validamycin A, using conditions such as 1 M sulfuric acid and a 30% concentration of validamycin A .

- Biocatalyzed Hydrolysis: Another method involves the use of β-glucosidase from honeybees to hydrolyze validamycin A into validoxylamine A, demonstrating its enzymatic transformation capabilities .

Validoxylamine A acts primarily as a trehalase inhibitor. Its mechanism involves mimicking the structure of trehalose, allowing it to bind effectively to the active site of trehalase. This inhibition leads to decreased glucose release from trehalose, which can affect energy metabolism in insects and other organisms. In laboratory studies, validoxylamine A has shown potent effects on various cellular processes, particularly in insect models where it inhibits trehalase activity without significant toxicity at low doses .

The synthesis of validoxylamine A can be achieved through several methods:

- Selective Deoxygenation: One notable approach involves the selective deoxygenation of validoxylamine B, which is synthesized by coupling partially protected valienamine with cyclohexenylamine derivatives .

- Total Synthesis: The total synthesis can also be accomplished through various condensation reactions involving blocked forms of validamine and allyl bromide .

- Biotransformation: Validoxylamine A can be produced through biotransformation processes using recombinant cells that convert validamycin A into validoxylamine A with high yields .

Validoxylamine A has several applications:

- Agricultural Use: As a competitive inhibitor of trehalase, it can be utilized as an insecticide to manage pest populations by disrupting their energy metabolism.

- Pharmaceutical Development: Its ability to inhibit trehalase positions it as a candidate for developing treatments for metabolic disorders related to glucose regulation.

- Synthetic Chemistry: Validoxylamine A serves as a key intermediate in the synthesis of other biologically active compounds and oligosaccharides .

Research has focused on the interactions between validoxylamine A and various enzymes:

- VldE Interaction: Validoxylamine A interacts with VldE, a pseudo-glycosyltransferase involved in its biosynthesis. Structural studies have revealed how this compound binds to VldE, influencing its activity and providing insights into its biochemical pathways .

- Inhibition Mechanism: The compound's structural resemblance to trehalose allows it to effectively inhibit trehalase by binding at the active site, preventing enzyme function and altering glucose metabolism in target organisms .

Several compounds share structural or functional similarities with validoxylamine A. Here are some notable examples:

| Compound Name | Structural Similarity | Biological Activity |

|---|---|---|

| Validamycin A | Precursor | Antifungal and insecticidal properties |

| Trehalose | Structural mimic | Energy storage molecule in organisms |

| Validoxylamine B | Derivative | Intermediate in the synthesis pathway |

Uniqueness of Validoxylamine A

What sets validoxylamine A apart from these similar compounds is its specific role as a competitive inhibitor of trehalase, which is not shared by all structurally similar compounds. Its unique ability to modulate glucose metabolism makes it particularly valuable in both agricultural and pharmaceutical contexts. Additionally, its synthesis methods highlight its versatility compared to other compounds that may not have such diverse synthetic pathways available .

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Metabolism Metabolites

There is no evidence that lithium perchlorate is metabolized in the body. It is rapidly eliminated from the body through the urinary tract (L894).